2-Bromo-6-chlorobenzohydrazide
Description
2-Bromo-6-chlorobenzohydrazide is a halogenated benzohydrazide derivative characterized by a benzene ring substituted with bromine (Br) and chlorine (Cl) at positions 2 and 6, respectively, and a hydrazide (-CONHNH₂) functional group. This compound is structurally related to 2-Bromo-6-chlorobenzoic acid (CAS: 93224-85-2), a precursor often used in synthesizing hydrazide derivatives via condensation reactions with hydrazine .
Properties
Molecular Formula |
C7H6BrClN2O |
|---|---|
Molecular Weight |
249.49 g/mol |
IUPAC Name |
2-bromo-6-chlorobenzohydrazide |
InChI |
InChI=1S/C7H6BrClN2O/c8-4-2-1-3-5(9)6(4)7(12)11-10/h1-3H,10H2,(H,11,12) |
InChI Key |
LHLKUKGKSRCRDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=O)NN)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chlorobenzohydrazide typically involves the reaction of 2-bromo-6-chlorobenzoyl chloride with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography may be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chlorobenzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The hydrazide group can be oxidized or reduced under specific conditions.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Condensation Reactions: Acidic or basic catalysts can facilitate the formation of hydrazones.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while condensation reactions can produce hydrazones with different substituents.
Scientific Research Applications
2-Bromo-6-chlorobenzohydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-chlorobenzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with active sites of enzymes or proteins, leading to inhibition or modulation of their activity. The presence of bromine and chlorine atoms can enhance the compound’s reactivity and selectivity towards certain biological targets.
Comparison with Similar Compounds
6-Bromo-2’-(2-chlorobenzylidene)nicotinohydrazide
- Structure : A pyridine-based hydrazide with bromine at position 6 and a 2-chlorobenzylidene substituent.
- Key Features : The pyridine ring introduces electron-withdrawing effects, altering reactivity compared to benzene-based analogs. The 2-chlorobenzylidene group enhances planarity, facilitating π-π stacking interactions in crystal lattices .
- Crystallography : Exhibits intramolecular hydrogen bonding (N–H⋯O) and halogen (Br, Cl) interactions, stabilizing its three-dimensional structure .
(E)-6-Bromo-3-{2-[2-(4-chlorobenzylidene)hydrazinyl]thiazol-5-yl}-2H-chromen-2-one
- Structure: Combines a chromenone core with a thiazole-hydrazine moiety and 4-chlorobenzylidene substituent.
- Key Features: The extended conjugation system (chromenone + thiazole) enhances UV absorption properties, making it relevant in optical applications. The 4-chlorobenzylidene group contributes to antimicrobial activity by disrupting bacterial cell membranes .
2-Bromo-6-chlorobenzoic Acid
Key Findings :
- Antimicrobial Efficacy: Nicotinohydrazides (e.g., 6-Bromo-2’-(2-chlorobenzylidene)nicotinohydrazide) show higher potency against Gram-positive bacteria compared to benzene-based analogs, likely due to improved membrane penetration from the pyridine ring’s polarity .
- Antiparasitic Activity: Chromenone derivatives exhibit stronger activity against Leishmania spp. than simpler benzohydrazides, attributed to their extended conjugated systems enhancing target binding .
Data Tables
Table 1: Structural Comparison
| Compound | Molecular Formula | Halogen Positions | Functional Groups |
|---|---|---|---|
| This compound | C₇H₅BrClN₂O | 2-Br, 6-Cl | Benzohydrazide (-CONHNH₂) |
| 6-Bromo-2’-chlorobenzylidene nicotinohydrazide | C₁₃H₁₀BrClN₃O | 6-Br, 2’-Cl | Nicotinohydrazide, benzylidene |
| 2-Bromo-6-chlorobenzoic Acid | C₇H₄BrClO₂ | 2-Br, 6-Cl | Carboxylic acid (-COOH) |
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